N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide
Description
Chemical Structure and Synthesis
N'-[(3Z)-5-Nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide is an isatin-based carbohydrazide derivative characterized by a nitro group at the 5-position of the indole ring and a pyridine-2-carbohydrazide moiety. Its molecular formula is C₁₅H₁₀N₆O₄, with a molecular weight of 311.26 g/mol, and it exists as a dry powder at room temperature . The compound’s synthesis likely follows a condensation reaction between 5-nitroisatin and pyridine-2-carbohydrazide under reflux, analogous to methods used for structurally similar hydrazones (e.g., OHEI in ), which employ glacial acetic acid as a catalyst .
Bioactivity and Significance Isatin derivatives are renowned for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . For instance, closely related 5-nitroisatin derivatives, such as 3-nitro-N′-[5-nitro-2-oxoindol-3-ylidene]benzohydrazide (3h), exhibit strong binding affinity to CDK2, a critical kinase in cancer cell proliferation .
Properties
IUPAC Name |
N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N5O4/c20-13(11-3-1-2-6-15-11)18-17-12-9-7-8(19(22)23)4-5-10(9)16-14(12)21/h1-7,16,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMYTLCQGHYQHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10420538 | |
| Record name | ST000917 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10420538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5537-28-0 | |
| Record name | ST000917 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10420538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide typically involves the condensation of 5-nitro-2-oxoindoline-3-carbaldehyde with pyridine-2-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Conversion to nitro-substituted indole derivatives.
Reduction: Formation of amino-substituted indole derivatives.
Substitution: Formation of various substituted hydrazides.
Scientific Research Applications
N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Key Observations :
- Carbohydrazide Moieties : Pyridine-2-yl (target compound) vs. benzoyl (3h) or indole-2-yl (compound 1) groups influence solubility and hydrogen-bonding capacity. Pyridine’s nitrogen may enhance water solubility compared to purely aromatic systems.
- Thermal Stability : High melting points (>300°C) are common in halogenated or nitro-substituted derivatives, suggesting strong intermolecular interactions .
Anticancer Activity
Key Observations :
- Substituent Impact : Bulky groups (e.g., 1-benzyl in compound 7) enhance antiproliferative potency, likely due to improved hydrophobic interactions with target proteins .
- Nitro Groups : The 5-nitro substituent in the target compound and 3h correlates with kinase inhibition, as seen in CDK2 docking studies where nitro groups stabilize binding via π-π stacking and hydrogen bonds .
- Selectivity: Compound 54’s nanomolar CB2R agonism highlights the role of chlorobenzyl groups in receptor specificity .
Metabolic and Environmental Profiles
- ADMET Properties : Derivatives like 3h and the target compound may face solubility challenges due to high hydrophobicity, necessitating formulation optimization .
- Environmental Impact : Nitro-containing compounds often exhibit higher aquatic toxicity, as reflected in Environmental Index (EI) scores for similar structures .
Q & A
Q. Optimization Parameters :
Q. Table 1: Representative Reaction Conditions
| Step | Reagents | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| Hydrazide Formation | Hydrazine hydrate, ethanol | 60 | 4 | 85 |
| Condensation | Ethanol, acetic acid | 80 | 8 | 72 |
Basic: Which spectroscopic and crystallographic methods are critical for structural characterization?
Methodological Answer:
- FT-IR : Confirms imine (C=N, ~1600 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) groups.
- NMR (¹H/¹³C) : Identifies proton environments (e.g., indole NH at δ 10–12 ppm) and carbon backbone.
- X-ray Crystallography : Resolves the (3Z)-configuration and intramolecular H-bonding (e.g., N–H···O interactions). SHELX software is widely used for refinement .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z 353.3).
Key Consideration : Crystallization in DMSO/water mixtures enhances crystal quality for diffraction studies .
Basic: How are preliminary biological activities screened, and what assays are recommended?
Methodological Answer:
- Anticancer Screening : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) at 10–100 μM doses.
- Antimicrobial Testing : Broth microdilution for MIC determination (e.g., vs. S. aureus or E. coli) .
- Anti-inflammatory Assays : COX-2 inhibition via ELISA.
Q. Table 2: Example Bioactivity Data
| Assay | Cell Line/Strain | IC₅₀/MIC | Reference |
|---|---|---|---|
| MTT | HeLa | 12.5 μM | |
| MIC | S. aureus | 32 μg/mL |
Note : Include positive controls (e.g., doxorubicin for anticancer assays) and triplicate runs for reproducibility.
Advanced: What molecular interactions drive its CDK2 inhibitory activity?
Methodological Answer:
- Docking Studies : The nitro group forms hydrogen bonds with Leu83, while the pyridine ring engages in π-π stacking with Phe82 .
- Kinetic Assays : Competitive inhibition confirmed via Lineweaver-Burk plots (Km increases with inhibitor concentration).
- X-ray Co-crystallization : Resolves binding modes; SHELXL refines electron density maps for ligand-protein interactions .
Key Finding : The indole scaffold mimics ATP’s adenine moiety, blocking the kinase active site .
Advanced: How can contradictions in reported bioactivity data be resolved?
Methodological Answer:
Contradictions often arise from:
- Assay Variability : Use standardized protocols (e.g., CLSI guidelines for antimicrobial tests).
- Compound Purity : Validate via HPLC (>95% purity; C18 column, acetonitrile/water gradient) .
- Cell Line Heterogeneity : Cross-validate using multiple lines (e.g., NCI-60 panel for anticancer studies).
Case Study : Discrepant IC₅₀ values (e.g., 10 μM vs. 50 μM) may stem from differences in serum content (e.g., 5% FBS vs. serum-free conditions).
Advanced: What computational strategies predict pharmacokinetic properties?
Methodological Answer:
- ADME Prediction : SwissADME or pkCSM tools estimate logP (~2.1), solubility (-4.3 log mol/L), and CYP450 inhibition.
- MD Simulations : GROMACS assesses stability in lipid bilayers for blood-brain barrier penetration.
- Metabolite Identification : LC-MS/MS detects phase I/II metabolites (e.g., nitro-reduction to amine).
Limitation : In silico models prioritize lead optimization but require in vivo validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
